molecular formula C12H18ClN B1414733 [(2-Chlorophenyl)methyl](pentan-3-yl)amine CAS No. 1019488-23-3

[(2-Chlorophenyl)methyl](pentan-3-yl)amine

Cat. No.: B1414733
CAS No.: 1019488-23-3
M. Wt: 211.73 g/mol
InChI Key: VOCPFNVGFNYEKY-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is a derivative of amine, characterized by the presence of a chlorophenyl group and a pentan-3-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions, depending on the specific oxidizing agent used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent the decomposition of the reducing agent.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

(2-Chlorophenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological processes, particularly those involving amine-containing compounds. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities.

    Industry: In industrial applications, (2-Chlorophenyl)methylamine can be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    (2-Chlorophenyl)methylamine: This compound has a similar structure but with a methyl group instead of a pentan-3-yl group. It may exhibit different reactivity and biological activity due to the difference in alkyl chain length.

    (2-Chlorophenyl)methylamine: Similar to the methyl analog, this compound has an ethyl group, which can influence its chemical and biological properties.

    (2-Chlorophenyl)methylamine: This compound has a butan-2-yl group, which may result in different steric and electronic effects compared to the pentan-3-yl analog.

The uniqueness of (2-Chlorophenyl)methylamine lies in its specific combination of the chlorophenyl and pentan-3-yl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13/h5-8,11,14H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCPFNVGFNYEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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